molecular formula C13H18ClNO B3024558 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide CAS No. 546079-44-1

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Cat. No.: B3024558
CAS No.: 546079-44-1
M. Wt: 239.74 g/mol
InChI Key: HJOYSVHQOMIWHS-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide is a chemical compound with the molecular formula C13H18ClNO. It is known for its potential biological activity and various applications in scientific research. This compound is characterized by the presence of a chloro group, an isopropyl group, and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-isopropyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-methylphenyl)propanamide
  • 3-Chloro-N-(2-isopropylphenyl)propanamide
  • 3-Chloro-N-(2,6-dimethylphenyl)propanamide

Uniqueness

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(2)11-6-4-5-10(3)13(11)15-12(16)7-8-14/h4-6,9H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOYSVHQOMIWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407901
Record name 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546079-44-1
Record name 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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